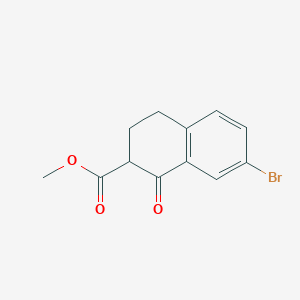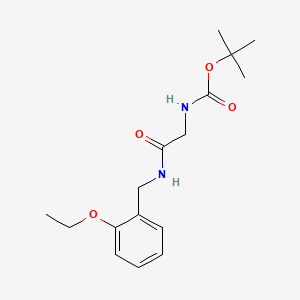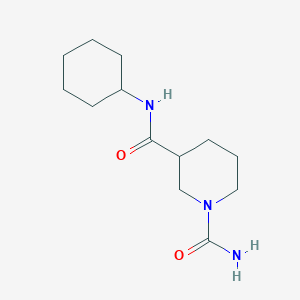
1-Cyclohexyl-3-(1-(hydroxymethyl)cyclopentyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohexyl-3-(1-(hydroxymethyl)cyclopentyl)urea is an organic compound that features a cyclohexyl group, a cyclopentyl group with a hydroxymethyl substituent, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-3-(1-(hydroxymethyl)cyclopentyl)urea typically involves the reaction of cyclohexyl isocyanate with 1-(hydroxymethyl)cyclopentylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{Cyclohexyl isocyanate} + \text{1-(hydroxymethyl)cyclopentylamine} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-3-(1-(hydroxymethyl)cyclopentyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 1-Cyclohexyl-3-(1-carboxycyclopentyl)urea.
Reduction: Formation of 1-Cyclohexyl-3-(1-(aminomethyl)cyclopentyl)urea.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Cyclohexyl-3-(1-(hydroxymethyl)cyclopentyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-(1-(hydroxymethyl)cyclopentyl)urea involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the urea moiety can interact with enzymes or receptors. These interactions can modulate biological pathways and result in various effects, such as inhibition of enzyme activity or alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-Cyclohexyl-3-(1-(hydroxymethyl)cyclohexyl)urea
- 1-Cyclohexyl-3-(1-(hydroxymethyl)cyclobutyl)urea
- 1-Cyclohexyl-3-(1-(hydroxymethyl)cyclopropyl)urea
Uniqueness
1-Cyclohexyl-3-(1-(hydroxymethyl)cyclopentyl)urea is unique due to the specific combination of cyclohexyl and cyclopentyl groups with a hydroxymethyl substituent
Properties
Molecular Formula |
C13H24N2O2 |
|---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
1-cyclohexyl-3-[1-(hydroxymethyl)cyclopentyl]urea |
InChI |
InChI=1S/C13H24N2O2/c16-10-13(8-4-5-9-13)15-12(17)14-11-6-2-1-3-7-11/h11,16H,1-10H2,(H2,14,15,17) |
InChI Key |
SDTUAKKCBDVXKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2(CCCC2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


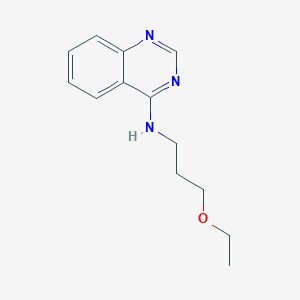
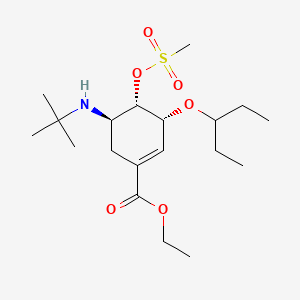


![7-Bromo-2H-[1,4]oxazino[3,2-b]quinolin-3(4H)-one](/img/structure/B14898571.png)
![N-(2-ethoxyethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14898579.png)
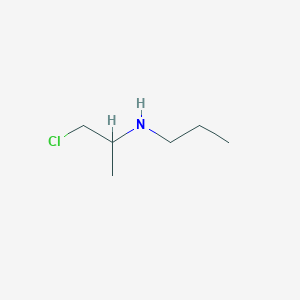
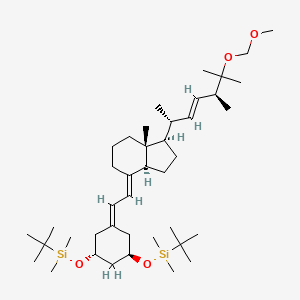
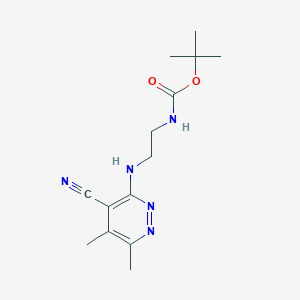
![2-[2-[(3R,4R,5S,7S,14R,16S)-17-acetamido-5,14,16-trihydroxy-3,7-dimethylheptadecan-4-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B14898624.png)
